3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione
Overview
Description
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5.
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Chemical Reactions Analysis
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Cycloaddition: The piperazine ring can participate in cycloaddition reactions with alkynes or azides in the presence of catalysts like silver carbonate.
Scientific Research Applications
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to act as a serotonergic agonist, meaning it can mimic the effects of serotonin by stimulating serotonin receptors. This activity is particularly relevant in its potential use as an antidepressant and anxiolytic agent .
Comparison with Similar Compounds
3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione can be compared with other similar compounds such as:
3-Chloromethcathinone (3-CMC): This compound is a synthetic cathinone with a similar chlorophenyl group but differs in its overall structure and pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is another piperazine derivative with a chlorophenyl group, known for its psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the keto groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFFLGXBXXPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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